molecular formula C19H20O3 B13411569 Dexketoprofen Isopropyl Ester

Dexketoprofen Isopropyl Ester

Cat. No.: B13411569
M. Wt: 296.4 g/mol
InChI Key: IXHQKBLIJOIESQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexketoprofen Isopropyl Ester: is a nonsteroidal anti-inflammatory drug (NSAID) that is a derivative of dexketoprofen. It is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of mild to moderate pain. This compound is a prodrug, which means it is metabolized in the body to produce the active drug, dexketoprofen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexketoprofen Isopropyl Ester involves the esterification of dexketoprofen with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Dexketoprofen Isopropyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Dexketoprofen and isopropyl alcohol.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Dexketoprofen Isopropyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Dexketoprofen Isopropyl Ester exerts its effects by being metabolized into dexketoprofen, which inhibits the cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, dexketoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its rapid onset of action and improved therapeutic profile compared to its racemic counterpart, ketoprofen. Its prodrug nature allows for better absorption and bioavailability, making it a valuable compound in pain management .

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

propan-2-yl (2S)-2-(3-benzoylphenyl)propanoate

InChI

InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3/t14-/m0/s1

InChI Key

IXHQKBLIJOIESQ-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.